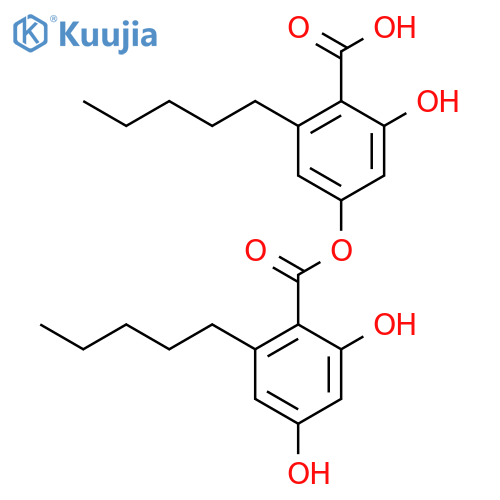Cas no 641-68-9 (Anziaic acid)

Anziaic acid structure
Anziaic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2,4-dihydroxy-6-pentyl-, 4-carboxy-3-hydroxy-5-pentylphenyl ester
- 6-Hydroxy-4-[(2,4-dihydroxy-6-pentylbenzoyl)oxy]-2-pentylbenzoic acid
- Anziaicacid (6CI)
- b-Resorcylicacid, 6-pentyl-, 4-(6-pentyl-b-resorcylate) (7CI,8CI)
- Anziaic acid
- DTXSID901169856
- 4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-pentylbenzoic acid
- CHEMBL3134416
- NSC-766393
- NSC766393
- 641-68-9
- BDBM50496611
- CHEBI:144192
- 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate
- A1-28832
-
- インチ: 1S/C24H30O7/c1-3-5-7-9-15-11-17(25)13-19(26)22(15)24(30)31-18-12-16(10-8-6-4-2)21(23(28)29)20(27)14-18/h11-14,25-27H,3-10H2,1-2H3,(H,28,29)
- InChIKey: BEFYPHLCGVCBFF-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C(=CC(=CC=1CCCCC)O)O)=O)C1C=C(C(C(=O)O)=C(C=1)CCCCC)O
計算された属性
- せいみつぶんしりょう: 430.19915329g/mol
- どういたいしつりょう: 430.19915329g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 12
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): 7.7
Anziaic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A197890-2.5mg |
Anziaic acid |
641-68-9 | 2.5mg |
$ 925.00 | 2022-06-08 | ||
| TRC | A197890-5mg |
Anziaic acid |
641-68-9 | 5mg |
$ 1530.00 | 2022-06-08 |
Anziaic acid 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
641-68-9 (Anziaic acid) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
